molecular formula C6H8ClN3S B3080928 Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride CAS No. 1093630-29-5

Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride

Cat. No.: B3080928
CAS No.: 1093630-29-5
M. Wt: 189.67 g/mol
InChI Key: IWGRYRWUGAWZMQ-UHFFFAOYSA-N
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Description

Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride (CAS: 144243-28-7) is a bicyclic heterocyclic compound featuring a fused imidazole-thiazole core with a methanamine substituent at the 6-position, formulated as the hydrochloride salt. Its molecular formula is C₆H₇N₃S·HCl (MW: 189.66). The compound’s synthesis typically involves condensation reactions, as seen in related imidazo[2,1-b]thiazole derivatives .

Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazol-6-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S.ClH/c7-3-5-4-9-1-2-10-6(9)8-5;/h1-2,4H,3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGRYRWUGAWZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride typically involves the annulation of the imidazole ring to the thiazole ring. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and a thioamide . Another approach is the Wallach synthesis, which uses alpha halo-ketones and thiourea .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of metal complex catalysis and green chemistry techniques to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .

Scientific Research Applications

Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride is a chemical compound with the molecular formula C₆H₈ClN₃S. It features a fused bicyclic structure consisting of an imidazole ring and a thiazole ring, contributing to its unique chemical properties and biological activities. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in research and pharmaceuticals.

Scientific Research Applications

Imidazo[2,1-b]thiazol-6-ylmethanamine has applications in several scientific research areas:

  • Chemistry It is used as a building block for the synthesis of more complex heterocyclic compounds.
  • Biology It is investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
  • Medicine It is explored for its anticancer properties and potential use in drug development.
  • Industry It is utilized in the development of novel materials with specific electronic and optical properties.

Potential Biological Activities

Research indicates that this compound exhibits significant biological activity and has been studied for potential uses:

  • Antimicrobial properties.
  • Anticancer activities.
  • Enzyme inhibition.

These activities make it a candidate for further pharmacological development.

Chemical Reactions

This compound is involved in different types of reactions:

  • Oxidation Formation of imidazo[2,1-b]thiazole-6-carboxylic acid.
  • Reduction Formation of imidazo[2,1-b]thiazol-6-ylmethanol.
  • Substitution Formation of various substituted imidazo[2,1-b]thiazoles.

These reactions are vital for synthesizing derivatives that may exhibit enhanced properties or target specific biological pathways.

Interaction Studies

Interaction studies involving this compound focus on:

  • Protein binding affinities.
  • Cellular uptake mechanisms.
  • Metabolic pathways.

These studies are crucial for advancing its development as a therapeutic agent.

Use as Potential Modulators

Imidazo[2,1-b][1,3]thiazines could potentially be used in developing highly efficient, small molecular weight protein aggregation . Insoluble amyloid fibrils accumulate in the intercellular spaces of organs and tissues, leading to various amyloidosis-related disorders in the human body . Parkinson’s disease is associated with the aggregation of alpha-synuclein . Current treatments for Parkinson’s primarily focus on managing motor symptoms and slowing disease progression . Efforts to prevent and halt the progression of these diseases involve the search for small molecular compounds . Some of the imidazo[2,1-b][1,3]thiazine derivatives possess strong antiamyloid properties, which result in significantly longer aggregation lag phases . The inhibitor compounds also redirect the aggregation pathway, causing the formation of fibrils with different secondary structures and morphologies . Additionally, the presence of the imidazo[2,1-b][1,3]thiazine framework also shifts the α-syn monomer-fibril equilibrium toward the nonaggregated state .

Derivatives

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Characteristics
Imidazo[2,1-b][1,3]thiazol-6-ylethanamine hydrochlorideEthanolamine substitutionEnhanced solubility and potential activity
(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochlorideDihydrochloride saltIncreased stability and bioavailability
2H,3H-Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochlorideSaturated ring structureDifferent reactivity profile

Mechanism of Action

The mechanism of action of imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Substituent Position and Saturation

  • 5,6-Dihydroimidazo[2,1-b]thiazole-3-methanamine (CAS: 912771-25-6):
    • Structure : Partial saturation at the 5,6-positions (C₆H₉N₃S, MW: 155.22).
    • Key Difference : Reduced aromaticity may alter electronic properties and bioavailability compared to the fully aromatic target compound .
  • Imidazo[2,1-b]thiazole-3-methanamine (CAS: 933722-74-8): Structure: Methanamine at position 3 (C₆H₇N₃S, MW: 153.20).

Substituent Chain Length and Functional Groups

  • 2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride (CAS: 1797941-14-0):
    • Structure : Ethylamine chain at position 6 (C₇H₁₂ClN₃S, MW: 205.71).
    • Key Difference : Extended alkyl chain enhances lipophilicity (logP ~1.8 predicted) but may reduce solubility compared to the shorter methanamine derivative .
  • 6-(Chloromethyl)imidazo[2,1-b][1,3]thiazole hydrochloride (CAS: N/A, MW: 172.63): Structure: Chloromethyl group at position 6 (C₆H₅ClN₂S·HCl).

Aromatic vs. Heterocyclic Modifications

  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (CAS: 690632-35-0): Structure: Non-fused thiazole with a 4-chlorophenyl group (C₁₀H₉ClN₂S·HCl, MW: 261.17).

Biological Activity

Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.

Structural Overview

This compound features a fused bicyclic structure composed of an imidazole and a thiazole ring. This unique configuration contributes to its varied biological properties and enhances its solubility and bioavailability as a hydrochloride salt.

Target Interactions

The specific biological targets of Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine are still under investigation. However, it has been shown to interact with various enzymes and proteins involved in key metabolic pathways. Notably, it has demonstrated potential as an inhibitor of certain enzymes that play critical roles in cellular metabolism and signaling pathways.

Biochemical Pathways

The compound's interaction with target proteins can lead to significant alterations in cellular processes. For example, it has been reported to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. Furthermore, its influence on cell signaling pathways suggests a capacity to modulate cellular responses to external stimuli.

Biological Activities

Research indicates that Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine exhibits several notable biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. It operates through multiple mechanisms, including the induction of apoptosis and inhibition of tumor-associated enzymes .
  • Protein Aggregation Inhibition : The compound has been identified as a potential modulator of protein aggregation processes. Specifically, derivatives have been shown to inhibit the aggregation of alpha-synuclein, which is associated with neurodegenerative diseases like Parkinson's disease. These compounds redirect the fibril formation pathway and stabilize nonaggregated protein states .
  • Enzyme Inhibition : Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine has demonstrated inhibitory effects on carbonic anhydrase isoforms, which are implicated in various physiological processes and pathologies. This inhibition is selective for certain isoforms over others, indicating potential therapeutic applications in conditions like cancer .

Case Studies and Research Findings

Several studies have explored the biological activity of Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine:

StudyFocusFindings
Enzyme InteractionShowed interactions with metabolic enzymes leading to altered activity and cellular responses.
Protein AggregationDemonstrated strong antiamyloid properties by inhibiting alpha-synuclein aggregation and redirecting fibril formation pathways.
Anticancer ActivityExhibited potent anticancer effects against multiple cancer cell lines through apoptosis induction.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the bioavailability and therapeutic potential of Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine. The hydrochloride form enhances solubility in aqueous environments, facilitating better absorption and distribution within biological systems.

Q & A

Q. Advanced

  • Substrate specificity : Heteroaromatic aldehydes require longer reaction times .
  • Catalyst dependency : Eaton's reagent is irreplaceable in key steps, limiting flexibility .
  • Scalability : Solvent-free conditions may pose challenges in heat dissipation during large-scale production .

How do structural analogs of imidazo[2,1-b]thiazole derivatives compare in bioactivity?

Advanced
Comparative studies on analogs (e.g., halogenated or alkyl-substituted variants) reveal that electron-deficient groups enhance binding to biological targets. For example, 6-chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole shows increased antimicrobial activity compared to non-halogenated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride
Reactant of Route 2
Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride

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